molecular formula C5H7N3O3 B15309604 5-(Dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid

5-(Dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B15309604
M. Wt: 157.13 g/mol
InChI Key: ROXVCZPTUUZDQW-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that features an oxadiazole ring substituted with a dimethylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carbon disulfide and subsequent cyclization to form the oxadiazole ring. The dimethylamino group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5-(Dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the development of fluorescent probes and sensors due to its unique photophysical properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of drug discovery.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxadiazole ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    5-(Dimethylamino)-1,3,4-thiadiazole-2-carboxylic acid: Similar structure but with a sulfur atom replacing the oxygen in the ring.

    5-(Dimethylamino)-1,3,4-triazole-2-carboxylic acid: Contains a triazole ring instead of an oxadiazole ring.

    5-(Dimethylamino)-1,3,4-oxadiazole-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

Uniqueness

5-(Dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid

InChI

InChI=1S/C5H7N3O3/c1-8(2)5-7-6-3(11-5)4(9)10/h1-2H3,(H,9,10)

InChI Key

ROXVCZPTUUZDQW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(O1)C(=O)O

Origin of Product

United States

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